![molecular formula C24H32Br2O B14247656 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl CAS No. 384342-20-5](/img/structure/B14247656.png)
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl is an organic compound with a complex structure that includes bromomethyl groups and a dimethyloctyl ether substituent on a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl typically involves the bromination of a precursor biphenyl compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methylated derivatives.
Scientific Research Applications
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(bromomethyl)-1,1’-biphenyl: Lacks the dimethyloctyl ether substituent, making it less hydrophobic and potentially less bioactive.
4,4’-Bis(bromomethyl)-1,1’-biphenyl: Has bromomethyl groups on different positions, which may affect its reactivity and applications.
2,5-Bis(chloromethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl: Similar structure but with chloromethyl groups instead of bromomethyl, leading to different reactivity and chemical properties.
Uniqueness
2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1’-biphenyl is unique due to the presence of both bromomethyl groups and a hydrophobic dimethyloctyl ether substituent. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced solubility in organic solvents, making it valuable for various applications in research and industry.
Properties
CAS No. |
384342-20-5 |
|---|---|
Molecular Formula |
C24H32Br2O |
Molecular Weight |
496.3 g/mol |
IUPAC Name |
1,4-bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-phenylbenzene |
InChI |
InChI=1S/C24H32Br2O/c1-18(2)8-7-9-19(3)12-13-27-24-15-21(16-25)23(14-22(24)17-26)20-10-5-4-6-11-20/h4-6,10-11,14-15,18-19H,7-9,12-13,16-17H2,1-3H3 |
InChI Key |
WYTSNLYONIAKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CBr)C2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
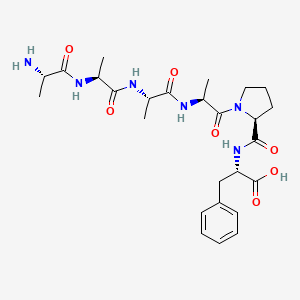
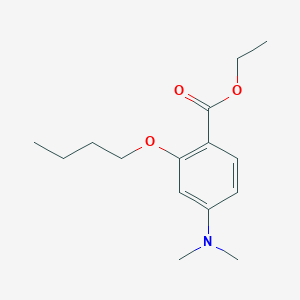
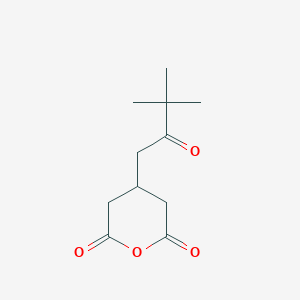
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
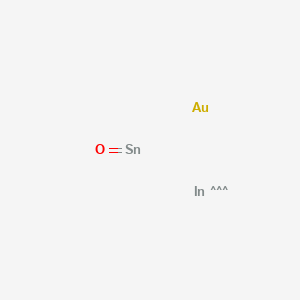
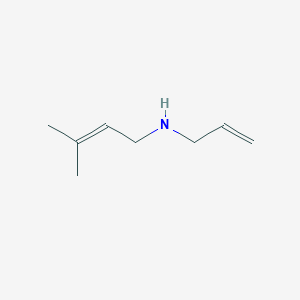
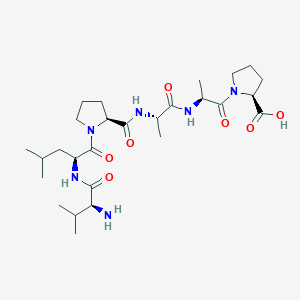
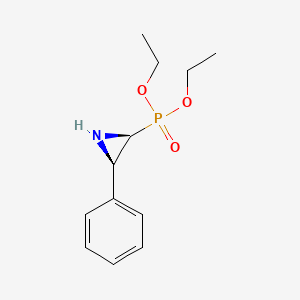
![1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea](/img/structure/B14247657.png)

